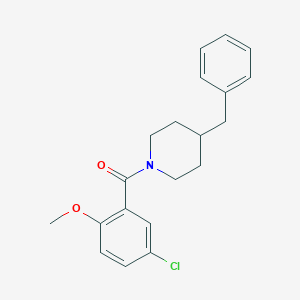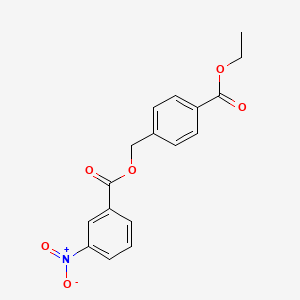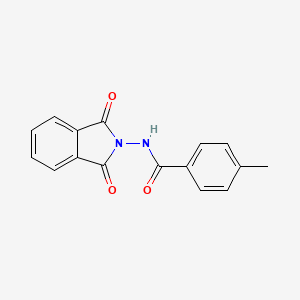
2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline (DC-THIQ) is a chemical compound that has gained attention in the scientific community due to its potential use in various fields such as medicine, pharmacology, and neuroscience. DC-THIQ belongs to the class of tetrahydroisoquinoline compounds, which have been extensively studied for their diverse biological activities.
作用機序
The exact mechanism of action of 2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on the dopaminergic and cholinergic systems in the brain. It has been shown to increase the levels of dopamine and acetylcholine, which are neurotransmitters that play a crucial role in motor and cognitive functions.
Biochemical and Physiological Effects:
2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. It has also been shown to improve mitochondrial function and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to its use, such as its poor solubility in water and its limited bioavailability.
将来の方向性
There are several future directions for the study of 2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline. One potential direction is the development of new drugs based on its structure for the treatment of neurological disorders. Another direction is the study of its potential use in other fields such as cancer research and drug delivery systems. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
In conclusion, 2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is a promising compound that has potential use in various fields such as medicine, pharmacology, and neuroscience. Its neuroprotective and neurorestorative properties make it a promising candidate for the development of new drugs for the treatment of neurological disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
合成法
2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the condensation of 3,4-dichlorobenzaldehyde with cyclohexanone to form 2-(3,4-dichlorobenzyl)cyclohexanone. This intermediate is then reduced with sodium borohydride to obtain the desired product, 2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline.
科学的研究の応用
2-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective and neurorestorative properties, which make it a promising candidate for the development of new drugs for these disorders.
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-15-6-5-12(9-16(15)18)10-19-8-7-13-3-1-2-4-14(13)11-19/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOOGISHYHOMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268742 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)
![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)

![2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5788547.png)
![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)




![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)
